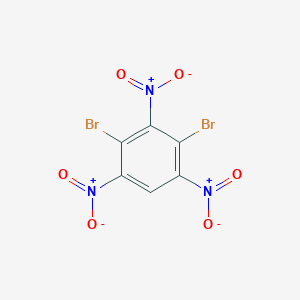

1,3-Dibromo-2,4,6-trinitrobenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dibromo-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHRTSHMOCVSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407735 | |

| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13506-78-0 | |

| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1,3-Dibromo-2,4,6-trinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,4,6-trinitrobenzene is a highly nitrated aromatic compound. Its structure, characterized by the presence of two bromine atoms and three nitro groups on a benzene ring, suggests its potential utility in various chemical syntheses and as a subject for studies in materials science due to its energetic nature. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and safety information.

Chemical and Physical Properties

| Property | Value | Source/Notes |

| CAS Number | 13506-78-0 | [1][2] |

| Molecular Formula | C₆HBr₂N₃O₆ | |

| Molecular Weight | 370.9 g/mol | |

| Melting Point | 136-137 °C | [3] |

| Boiling Point | Not available | Data for the related compound 1,3-Dibromo-4,6-dinitrobenzene is 298 °C at 760 mmHg[4]. |

| Density | Not available | Data for the related compound 1,3-Dibromo-4,6-dinitrobenzene is 2.24 g/cm³[4]. |

| Appearance | Crystalline solid | Inferred from synthesis descriptions. |

| Solubility | Not available | Expected to be poorly soluble in water and soluble in some organic solvents. |

Synthesis

The primary method for the synthesis of this compound is the nitration of 1,3-dibromobenzene. A detailed experimental protocol, based on the work of Taylor et al., is provided below.

Experimental Protocol: Nitration of 1,3-Dibromobenzene

This procedure describes a one-step process for the synthesis of this compound.

Materials:

-

1,3-Dibromobenzene

-

Potassium nitrate (KNO₃)

-

30% Oleum (fuming sulfuric acid)

-

Crushed ice

-

Chloroform (for recrystallization)

Procedure:

-

In a reaction vessel, carefully add potassium nitrate to 30% oleum while stirring and cooling to maintain the temperature below 60 °C.

-

Once the potassium nitrate is dissolved, add 1,3-dibromobenzene to the mixture.

-

Heat the reaction mixture to 125 °C and maintain this temperature for 7 to 9 hours.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

The crude product will precipitate out of the solution.

-

Filter the precipitate and wash it with water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as chloroform, to yield crystalline this compound.

A 75% yield of this compound with a melting point of 136-137 °C has been reported using this method[3].

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to the Synthesis of 1,3-Dibromo-2,4,6-trinitrobenzene from 1,3-dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dibromo-2,4,6-trinitrobenzene from 1,3-dibromobenzene. The document details the necessary reagents, reaction conditions, and a step-by-step experimental protocol. It also includes a summary of key quantitative data and a visual representation of the synthetic workflow.

Core Synthesis Data

The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 1,3-dibromobenzene. The reaction employs a potent nitrating mixture of potassium nitrate in fuming sulfuric acid (oleum) at elevated temperatures.

| Parameter | Value | Reference |

| Starting Material | 1,3-Dibromobenzene | N/A |

| Nitrating Agent | Potassium Nitrate in 30% Oleum | [1] |

| Reaction Temperature | Initial <60°C, then 125°C | [1] |

| Reaction Time | 7 - 9 hours at 125°C | [1] |

| Product Yield | 75% | [2] |

| Melting Point | 136-137°C | [2] |

| Molecular Formula | C₆HBr₂N₃O₆ | [3] |

| Molecular Weight | 370.9 g/mol | [3] |

Experimental Protocol

The following protocol is based on established methods for the exhaustive nitration of halogenated benzene derivatives.

Materials:

-

1,3-Dibromobenzene

-

Potassium Nitrate (KNO₃)

-

Fuming Sulfuric Acid (30% Oleum, H₂SO₄·SO₃)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization, optional)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle with temperature controller

-

Condenser

-

Dropping funnel (optional)

-

Beaker

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a condenser.

-

Charging the Reagents: Charge the flask with 30% fuming sulfuric acid. Begin stirring and cool the flask in an ice bath to maintain a temperature below 60°C.

-

Addition of Nitrating Agent: Slowly and cautiously add potassium nitrate to the stirred fuming sulfuric acid. The addition should be portion-wise to control the exothermic reaction and keep the temperature below 65°C.

-

Addition of Substrate: Once the potassium nitrate is fully dissolved, slowly add 1,3-dibromobenzene to the reaction mixture.

-

Heating the Reaction: After the addition of the substrate is complete, gradually heat the reaction mixture to 125°C using a heating mantle. Maintain this temperature for 7 to 9 hours with continuous stirring.

-

Reaction Quenching: After the heating period, cool the reaction mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice.

-

Product Precipitation: Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold deionized water until the washings are neutral to litmus paper to remove any residual acid.

-

Drying: Dry the product, for instance by air-drying on the filter paper or in a desiccator.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Signaling Pathways and Experimental Workflows

The synthesis of this compound follows a straightforward electrophilic aromatic substitution pathway. The key steps are the in-situ generation of the nitronium ion (NO₂⁺) and the subsequent sequential substitution of the aromatic protons on the 1,3-dibromobenzene ring.

Caption: Workflow for the synthesis of this compound.

Logical Relationships in the Nitration Process

The success of this synthesis is contingent on a series of logical relationships between the reagents and reaction conditions. The strong electron-withdrawing nature of the two bromine atoms and the subsequently added nitro groups deactivates the aromatic ring, necessitating harsh nitrating conditions to achieve exhaustive trinitration.

Caption: Logical relationships in the nitration of 1,3-dibromobenzene.

References

Physical and chemical characteristics of 1,3-Dibromo-2,4,6-trinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Characteristics

1,3-Dibromo-2,4,6-trinitrobenzene is a highly substituted aromatic compound. Its properties are dictated by the presence of two bromine atoms and three nitro groups on the benzene ring, which lead to significant electron withdrawal and potential for high reactivity and energetic properties.

| Property | Value | Source |

| Molecular Formula | C₆HBr₂N₃O₆ | [1] |

| Molecular Weight | 370.897 g/mol | [1] |

| Melting Point | 136-137 °C | [2] |

| Appearance | Yellow colored thin needles (from acetic acid) | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in acetic acid (for crystallization) | [2] |

| CAS Number | 13506-78-0 | [3] |

Synthesis

A documented method for the synthesis of this compound involves the direct nitration of 1,3-dibromobenzene.[2] While a detailed experimental protocol with specific quantities and reaction conditions is not fully elaborated in the available literature, a general procedure can be outlined.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Dibromobenzene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Acetic acid (for recrystallization)

Procedure:

-

A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid under cooled conditions.

-

1,3-Dibromobenzene is slowly added to the nitrating mixture with constant stirring, while maintaining a controlled temperature to prevent runaway reactions.

-

The reaction mixture is stirred for a specified period to allow for complete trinitration.

-

Upon completion, the reaction mixture is poured onto ice to precipitate the crude product.

-

The crude solid is collected by filtration and washed with water to remove residual acid.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as acetic acid, to yield yellow, needle-like crystals.[2]

References

An In-depth Technical Guide to the Molecular Structure of 1,3-Dibromo-2,4,6-trinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB), a compound of interest for its material science applications. This document details its synthesis, physicochemical properties, and key structural features, presenting quantitative data in a clear, tabular format and outlining relevant experimental protocols.

Introduction

This compound is a highly substituted aromatic compound. Its molecular structure, characterized by the presence of both electron-withdrawing nitro groups and bulky bromine atoms, gives rise to unique chemical and physical properties. Of particular note is its crystallization in a non-centrosymmetric space group, which is a prerequisite for second-order nonlinear optical (NLO) activity.[1] This property makes DBTNB a subject of interest in the field of materials science for potential applications in optical devices.

Molecular Structure and Properties

The core structure of this compound consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions, and three nitro groups at the 2, 4, and 6 positions. The steric hindrance and electronic effects of these substituents significantly influence the geometry and reactivity of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆HBr₂N₃O₆ | ChemWhat |

| Molecular Weight | 370.9 g/mol | ChemWhat |

| CAS Number | 13506-78-0 | [2] |

| Appearance | Not explicitly stated, likely a crystalline solid | |

| Melting Point | Not explicitly stated | |

| Crystal System | Monoclinic | |

| Space Group | C2 | [1] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The molecule crystallizes in the non-centrosymmetric space group C2, which is a key factor for its potential second-harmonic generation (SHG) signal.[1] Detailed crystallographic data, including bond lengths and angles, are essential for a complete understanding of its three-dimensional structure.

Note: While the crystallographic study confirming the non-centrosymmetric space group C2 has been identified, the specific bond lengths and angles from the refined crystal structure were not publicly available in the searched literature. The following table is a placeholder to be populated with such data once obtained from the primary crystallographic information file (CIF).

Table 2: Selected Bond Lengths and Angles for this compound (Placeholder)

| Bond/Angle | Length (Å) / Angle (°) |

| C-Br (average) | |

| C-N (average) | |

| N-O (average) | |

| C-C (aromatic, average) | |

| C-C-C (aromatic, average) | |

| C-N-O (average) |

Experimental Protocols

Synthesis of this compound

General Experimental Protocol (Inferred):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1,3-dibromobenzene. Cool the flask in an ice bath.

-

Nitrating Mixture Preparation: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (a common nitrating agent) to the dropping funnel. The ratio of acids and the concentration should be carefully controlled to achieve the desired degree of nitration.

-

Nitration Reaction: Add the nitrating mixture dropwise to the stirred 1,3-dibromobenzene, ensuring the temperature of the reaction mixture is maintained at a low temperature (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration or side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of organic solvents) to obtain pure this compound crystals.

Diagram of the Synthesis Workflow:

Caption: A flowchart illustrating the general synthesis pathway for this compound.

Spectroscopic Characterization

-

¹H NMR: Due to the symmetry of the molecule, only one signal would be expected in the aromatic region of the proton NMR spectrum, corresponding to the single proton at the 5-position. This signal would likely appear as a singlet at a downfield chemical shift due to the strong electron-withdrawing effects of the adjacent nitro groups.

-

¹³C NMR: The carbon NMR spectrum would be expected to show four distinct signals: one for the carbon bearing the hydrogen atom, one for the carbons bearing the bromine atoms, one for the carbons bearing the nitro groups, and one for the carbon situated between the two bromine atoms. The chemical shifts would be significantly influenced by the electronegative substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹). Absorptions corresponding to C-Br stretching and aromatic C-H and C=C vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (370.9 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns would likely involve the loss of nitro groups and bromine atoms.

Conclusion

This compound is a molecule with significant potential in the field of nonlinear optics due to its non-centrosymmetric crystal structure. This guide has summarized the available information on its molecular structure, properties, and a general synthesis approach. Further research to obtain detailed experimental spectroscopic data and a refined, high-yield synthesis protocol is warranted to fully explore the potential of this compound in advanced materials and for professionals in drug development who may encounter similarly structured molecules. The lack of publicly available, detailed experimental data highlights an opportunity for further research and publication in this area.

References

Spectroscopic Analysis of 1,3-Dibromo-2,4,6-trinitrobenzene: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characterization of 1,3-Dibromo-2,4,6-trinitrobenzene. Due to the limited availability of specific experimental spectroscopic data for this compound in publicly accessible databases and literature, this document provides a comprehensive overview of the expected spectroscopic characteristics based on the analysis of structurally related compounds and general principles of spectroscopic interpretation for nitroaromatic compounds. Detailed experimental protocols are outlined to guide researchers in obtaining and interpreting the necessary data.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | 8.5 - 9.0 | Singlet | The single aromatic proton is expected to be significantly deshielded due to the strong electron-withdrawing effects of the three nitro groups and two bromine atoms. |

| ¹³C | ~150 (C-NO₂) | Singlet | Carbons bearing nitro groups are expected at the downfield end of the aromatic region. |

| ~130-140 (C-Br) | Singlet | Carbons attached to bromine atoms will also be downfield, influenced by both halogen and nitro group effects. | |

| ~120-125 (C-H) | Singlet | The carbon atom bonded to the single proton. |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Weak | Stretching |

| Nitro (NO₂) | 1550 - 1520 and 1350 - 1330 | Strong | Asymmetric and Symmetric Stretching |

| C=C Aromatic | 1600 - 1450 | Medium to Weak | Ring Stretching |

| C-N | 870 - 830 | Medium | Stretching |

| C-Br | 700 - 500 | Strong | Stretching |

Table 3: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z Ratio | Notes |

| Molecular Ion [M]⁺ | 371, 373, 375 | The isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, M+4 pattern with relative intensities of approximately 1:2:1. |

| [M-NO₂]⁺ | 325, 327, 329 | Loss of a nitro group is a common fragmentation pathway for nitroaromatic compounds. |

| [M-NO₂-NO₂]⁺ | 279, 281, 283 | Subsequent loss of a second nitro group. |

| [M-Br]⁺ | 292, 294 | Loss of a bromine atom. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the aromatic proton signal.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the prepared sample in the instrument and record the sample spectrum.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

2.3 Mass Spectrometry

-

Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatograph (GC-MS) or utilizing Electrospray Ionization (ESI-MS).

-

GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).

-

GC Conditions: Use a capillary column suitable for separating aromatic compounds. The injector temperature should be set to ensure volatilization without thermal decomposition. A temperature program for the oven should be developed to achieve good separation.

-

MS Conditions: Electron Ionization (EI) is a common method for nitroaromatic compounds. The mass analyzer should be scanned over a range that includes the expected molecular ion and fragment masses.

-

-

ESI-MS Protocol:

-

Sample Preparation: Dissolve the sample in a solvent compatible with ESI, such as acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion: The sample solution can be directly infused into the mass spectrometer.

-

MS Conditions: Operate in either positive or negative ion mode to determine which provides better signal intensity for the molecular ion and key fragments.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Unveiling the Crystal Architecture of 1,3-Dibromo-2,4,6-trinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crystal structure of 1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB), a molecule of significant interest due to its non-centrosymmetric nature and potential applications in materials science. This document provides a comprehensive overview of its crystallographic data, detailed experimental protocols for its synthesis and structural determination, and a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a non-centrosymmetric space group, C2, which is a key factor contributing to its notable second-harmonic generation (SHG) properties.[1] A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Empirical Formula | C₆HBr₂N₃O₆ |

| Formula Weight | 398.90 |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 14.34 |

| b (Å) | 6.78 |

| c (Å) | 12.08 |

| α (°) | 90 |

| β (°) | 123.5 |

| γ (°) | 90 |

| Volume (ų) | 978.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.69 |

| CCDC Number | 179246 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of 1,3-dibromobenzene. The following protocol outlines a general procedure for this synthesis, which may require optimization for the growth of high-quality single crystals.

Materials:

-

1,3-dibromobenzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Acetic acid

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Slowly add 1,3-dibromobenzene to the acid mixture while maintaining a low temperature (0-5 °C) using an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

The crude product is then recrystallized from a suitable solvent, such as acetic acid, to yield single crystals of this compound suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of this compound, grown from acetic acid, is selected under a polarizing microscope. The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data is collected at room temperature using a monochromatic X-ray source.

-

Data Processing: The collected diffraction data is processed to correct for various experimental factors, and the unit cell parameters are determined.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the key stages involved in the determination of the crystal structure of this compound.

References

An In-Depth Technical Guide to the Solubility of 1,3-Dibromo-2,4,6-trinitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,4,6-trinitrobenzene is a highly substituted aromatic compound. Its molecular structure, characterized by the presence of three nitro groups and two bromine atoms on a benzene ring, suggests that it is a non-polar molecule with a high molecular weight. These features are critical in determining its solubility in various organic solvents. The principle of "like dissolves like" is the fundamental concept governing the solubility of organic compounds.[1] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Given the non-polar nature of this compound, it is expected to exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents like water.

Estimated Solubility Profile

In the absence of specific experimental data for this compound, the solubility data of 2,4,6-trinitrotoluene (TNT) and 1,3,5-trinitrobenzene (TNB) can provide valuable insights into its likely behavior. These compounds share the trinitrobenzene core, with TNT having a methyl group and TNB having a hydrogen atom in place of one of the bromine atoms in the target molecule.

Table 1: Solubility of Structurally Related Nitroaromatic Compounds in Common Organic Solvents

| Solvent | Compound | Solubility | Temperature (°C) |

| Acetone | 2,4,6-Trinitrotoluene (TNT) | Soluble[2] | Not Specified |

| Benzene | 2,4,6-Trinitrotoluene (TNT) | Soluble[2] | Not Specified |

| Ethanol | 2,4,6-Trinitrotoluene (TNT) | Less Soluble[2] | Not Specified |

| Chloroform | 2,4,6-Trinitrotoluene (TNT) | 0.1 g / 0.4 cc[3] | 18 |

| Ether | 2,4,6-Trinitrotoluene (TNT) | 0.1 g / 4 cc[3] | 18 |

| Carbon Tetrachloride | 2,4,6-Trinitrotoluene (TNT) | 0.1 g / 7 cc[3] | 18 |

| Water | 2,4,6-Trinitrotoluene (TNT) | 0.115 g/L[3] | 23 |

| Acetone | 1,3,5-Trinitrobenzene (TNB) | Very Soluble[4] | Not Specified |

| Toluene | 1,3,5-Trinitrobenzene (TNB) | Very Soluble[4] | Not Specified |

| Benzene | 1,3,5-Trinitrobenzene (TNB) | Soluble[4] | Not Specified |

| Chloroform | 1,3,5-Trinitrobenzene (TNB) | Soluble[4] | Not Specified |

| Pyridine | 1,3,5-Trinitrobenzene (TNB) | Soluble[4] | Not Specified |

| Methanol | 1,3,5-Trinitrobenzene (TNB) | 1 g / 20.41 g[5] | Not Specified |

| Ethanol | 1,3,5-Trinitrobenzene (TNB) | 1 g / 52.63 g[5] | Not Specified |

| Diethyl Ether | 1,3,5-Trinitrobenzene (TNB) | 1 g / 66.67 g[5] | Not Specified |

| Carbon Disulfide | 1,3,5-Trinitrobenzene (TNB) | 1 g / 400.00 g[5] | Not Specified |

| Water | 1,3,5-Trinitrobenzene (TNB) | 278 mg/L[4] | 15 |

Based on this data, it can be inferred that this compound will likely exhibit good solubility in polar aprotic solvents like acetone and ethers, as well as in aromatic hydrocarbons such as benzene and toluene. Its solubility is expected to be lower in protic solvents like ethanol and very low in water.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are essential in pharmaceutical research and development.[6] The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining equilibrium solubility.[6]

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the suspensions for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Crystal16™ Parallel Crystallizer (Clear Point Method)

This is a higher-throughput method for determining solubility curves.[7][8]

Principle: The temperature at which a suspension of a known concentration becomes a clear solution upon heating (the clear point) is determined. This is repeated for a range of concentrations to construct a solubility curve.[7]

Methodology:

-

Sample Preparation: Prepare a series of vials with known concentrations of this compound in the desired solvent.

-

Temperature Cycling: Place the vials in the Crystal16™ instrument. The temperature is cycled up and down at controlled ramp rates.[7]

-

Turbidity Measurement: The instrument monitors the turbidity of each solution. The clear point is the temperature at which the solution becomes transparent upon heating.[7]

-

Data Analysis: A graph of the clear point temperatures versus the corresponding concentrations is plotted to generate the solubility curve.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Factors Influencing Solubility

Caption: Key Factors Influencing Solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, a strong estimation of its solubility behavior can be made by examining structurally similar compounds. It is anticipated that this compound will be most soluble in non-polar, aprotic organic solvents. The standardized experimental protocols outlined in this guide, such as the shake-flask method, provide a robust framework for researchers to accurately determine the solubility of this and other novel compounds. Such data is critical for advancing research and development in fields where this and similar molecules are of interest.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2,4,6-Trinitrotoluene CAS#: 118-96-7 [m.chemicalbook.com]

- 3. 2,4,6-Trinitrotoluene | C7H5N3O6 | CID 8376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Trinitrobenzene | C6H3N3O6 | CID 7434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3,5-trinitrobenzene [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Dibromo-2,4,6-trinitrobenzene

Introduction

1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB) is a poly-substituted aromatic compound containing both nitro (-NO2) and bromo (-Br) functional groups. Such compounds are of interest in materials science and energetic materials research. The presence of multiple nitro groups suggests inherent energetic properties, while the bromo substituents can influence its density, stability, and decomposition pathways. Understanding the thermal stability and decomposition mechanisms of DBTNB is crucial for its safe handling, storage, and potential applications. This guide provides a comprehensive overview of the anticipated thermal behavior of DBTNB, drawing parallels from analogous brominated and nitrated aromatic compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value (where available) |

| Chemical Formula | C₆HBr₂N₃O₆ |

| Molecular Weight | 370.90 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Not reported |

| Decomposition Temperature | Not experimentally determined; expected to be exothermic |

Synthesis and Inferred Thermal Stability

The synthesis of related compounds can provide insights into the thermal stability of DBTNB. For instance, the synthesis of the more heavily substituted 1,3,5-trinitro-2,4,6-tribromobenzene involves nitration at temperatures up to 125°C[1]. This suggests that the benzene ring of a brominated nitroaromatic compound is stable at this temperature, at least for the duration of the reaction. It is reasonable to infer that DBTNB would exhibit at least comparable, if not greater, thermal stability under similar conditions.

The synthesis of other brominated nitroaromatics, such as 2,6-dibromo-4-nitrophenol, involves heating to around 85°C to remove excess bromine[2]. While this is a different molecule, it adds to the general understanding that brominated nitroaromatic compounds can withstand moderately elevated temperatures.

Predicted Thermal Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is a complex process that typically initiates with the homolytic cleavage of the weakest bond. In the case of DBTNB, the primary initiation step is likely the scission of a C-NO₂ bond, which is generally the most labile bond in such molecules. The presence of ortho-bromo groups may influence the energy barrier for this cleavage through steric and electronic effects.

A proposed decomposition pathway for this compound is as follows:

-

Initiation: Homolytic cleavage of a C-NO₂ bond to form a phenyl radical and nitrogen dioxide (NO₂).

-

Propagation: The highly reactive NO₂ can then abstract a hydrogen atom from another DBTNB molecule (if any are present as impurities or from the surrounding environment) or participate in secondary reactions. The phenyl radical can undergo further reactions, including intramolecular cyclization or intermolecular polymerization.

-

Secondary Reactions: The decomposition process is expected to be highly exothermic, leading to a cascade of secondary reactions. These can include the further loss of nitro groups, cleavage of the C-Br bonds, and fragmentation of the aromatic ring.

-

Final Products: The final decomposition products are likely to be a complex mixture of gaseous species such as NOx, CO, CO₂, HBr, and solid carbonaceous residue.

The following diagram illustrates the proposed initial steps of the thermal decomposition of this compound.

Caption: Proposed initial decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

While no specific experimental data for DBTNB has been found, the following are standard methodologies used to characterize the thermal stability and decomposition of energetic materials and related compounds.

5.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures of thermal events such as melting, decomposition, and to quantify the associated heat flow.

-

Methodology:

-

A small sample (typically 1-5 mg) of the material is hermetically sealed in an aluminum or gold-plated copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 5, 10, or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or argon).

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

Exothermic events (decomposition) are observed as positive peaks, while endothermic events (melting) are observed as negative peaks.

-

5.2. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time.

-

Methodology:

-

A small sample (typically 5-10 mg) is placed in a tared pan, which is attached to a microbalance.

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The mass of the sample is continuously monitored.

-

The resulting TGA curve provides information on the onset of decomposition, the number of decomposition steps, and the mass of the final residue.

-

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.

Caption: General experimental workflow for thermal analysis of a chemical compound.

Inferred Thermal Hazard Assessment

Based on the thermal behavior of analogous compounds, such as nitrobenzene and dinitrobenzene mixtures which show exothermic activity starting in the range of 263-280 °C, it is prudent to consider this compound as a thermally sensitive material[3]. The presence of three nitro groups significantly increases its energetic potential compared to dinitrobenzene. Safety data sheets for simpler brominated nitrobenzenes indicate that hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr) can be formed upon heating[4][5].

It is strongly recommended that any handling of DBTNB at elevated temperatures be conducted with extreme caution, utilizing appropriate personal protective equipment and in a well-ventilated area, preferably within a blast shield.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, a qualitative assessment can be made by drawing comparisons with structurally similar compounds. DBTNB is expected to be a thermally sensitive, energetic material that decomposes exothermically at elevated temperatures. The primary decomposition pathway is likely initiated by the cleavage of a C-NO₂ bond, leading to a cascade of secondary reactions and the formation of various gaseous and solid products. For a definitive understanding of its thermal behavior and to ensure its safe handling and application, experimental studies employing techniques such as DSC and TGA are essential.

References

An In-depth Technical Guide to the Safety and Handling of 1,3-Dibromo-2,4,6-trinitrobenzene

Disclaimer: A specific Safety Data Sheet (SDS) for 1,3-Dibromo-2,4,6-trinitrobenzene (CAS No. 13506-78-0) is not publicly available. This guide has been compiled based on an expert assessment of data from structurally similar compounds, including various brominated and nitrated benzene derivatives. The information herein should be treated as a guideline for experienced researchers and professionals. A thorough risk assessment must be conducted before handling this compound.

This technical guide provides a comprehensive overview of the inferred safety and handling precautions for this compound, a compound that, based on its structure, is expected to be a highly hazardous and potentially explosive substance. The intended audience for this guide includes researchers, scientists, and professionals in drug development who are experienced in handling hazardous materials.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes the available information and provides estimated properties based on related compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C₆HBr₂N₃O₆ | |

| Molecular Weight | 386.90 g/mol | |

| Appearance | Likely a solid | Inferred from similar compounds |

| Melting Point | No data available | |

| Boiling Point | No data available | Likely decomposes upon heating |

| Solubility | No data available | Likely insoluble in water; soluble in some organic solvents |

| Explosive Properties | HIGHLY LIKELY TO BE EXPLOSIVE | Inferred from the presence of multiple nitro groups |

Hazard Identification and Classification

Based on the safety data of analogous compounds, this compound is anticipated to possess the following hazard classifications.

| Hazard Class | Category | GHS Hazard Statement |

| Explosive | Division 1.1 | H201: Explosive; mass explosion hazard |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician immediately. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a poison center or doctor/physician immediately. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor/physician. |

Firefighting and Explosion Hazard

-

Explosion Hazard: This compound is expected to be a primary explosive. It may be sensitive to shock, friction, heat, and static discharge. There is a significant risk of a mass explosion if large quantities are involved in a fire.

-

Extinguishing Media: In case of fire, DO NOT fight the fire. Evacuate the area immediately and call for emergency response. If a fire has not yet reached the material, use of a fine water spray or foam may be appropriate for surrounding combustibles, but only from a protected location.

-

Hazardous Combustion Products: Combustion will produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).

-

Firefighter Protection: Only personnel trained in handling explosive materials should approach the area. A self-contained breathing apparatus (SCBA) and full protective gear are mandatory.

Accidental Release Measures

-

Personal Precautions: Evacuate all non-essential personnel from the area. Do not touch or walk through spilled material. Eliminate all ignition sources. The use of non-sparking tools is essential.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Containment and Cleanup: For a small spill, gently cover the material with a non-combustible absorbent material (e.g., sand, vermiculite). Carefully collect the material into a suitable, labeled container for disposal by a qualified hazardous waste disposal service. Do not create dust.

Handling and Storage

-

Handling: Handle only in a designated and approved area for explosive materials, such as a blast-proof fume hood. Use the smallest possible quantities for any procedure. All equipment must be grounded to prevent static discharge. Avoid creating dust. Do not subject the material to shock, friction, or heat.

-

Storage: Store in a dedicated, well-ventilated, and temperature-controlled magazine for explosive materials. The storage area should be locked and accessible only to authorized personnel. Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed, compatible container.

Personal Protective Equipment (PPE)

| Protection Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and a face shield are mandatory. |

| Skin Protection | A flame-retardant and chemically resistant lab coat or coveralls. Chemically resistant gloves (e.g., butyl rubber, Viton). |

| Respiratory Protection | A full-face respirator with a combination filter for organic vapors and particulates (e.g., ABEK-P3) or a supplied-air respirator is required. |

Visualizations

The following diagrams illustrate key logical and experimental workflows for handling highly hazardous materials like this compound.

Methodological & Application

The Synthetic Versatility of 1,3-Dibromo-2,4,6-trinitrobenzene: A Gateway to Energetic Materials and Novel Chromophores

For Immediate Release

[City, State] – [Date] – 1,3-Dibromo-2,4,6-trinitrobenzene, a highly activated aromatic compound, is a versatile building block in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The presence of three strongly electron-withdrawing nitro groups renders the benzene ring electron-deficient, facilitating the displacement of the bromide ions by a wide range of nucleophiles. This reactivity profile makes it a valuable precursor for the synthesis of high-density energetic materials, specialized dyes, and other novel organic compounds.

The primary application of this compound lies in the synthesis of thermally stable explosives. By analogy to its chlorinated counterpart, 1,3,5-trichloro-2,4,6-trinitrobenzene, which is a key intermediate in the production of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), the dibromo derivative serves as a precursor to analogous amino-substituted energetic materials.[1][2][3] The substitution of the bromine atoms with amino groups through reaction with ammonia or other aminating agents leads to the formation of compounds with high nitrogen content and extensive intramolecular and intermolecular hydrogen bonding, contributing to their thermal stability and low sensitivity to shock.[3]

Furthermore, the reactivity of this compound extends to the synthesis of a variety of substituted aromatic compounds. Reactions with amines, alkoxides, and thiolates allow for the introduction of diverse functional groups, opening avenues for the development of new dyes, nonlinear optical materials, and pharmacologically active molecules. The resulting amino-substituted trinitrobenzene derivatives can also serve as diazonium salt precursors for the synthesis of azo dyes.

This application note provides an overview of the key synthetic applications of this compound, with detailed experimental protocols for representative transformations.

Application 1: Synthesis of High-Density Energetic Materials

The primary application of this compound is in the synthesis of high-density, thermally stable energetic materials. The strategy involves the nucleophilic aromatic substitution of the bromine atoms with amino groups.

Synthesis of 1,3-Diamino-2,4,6-trinitrobenzene Analogues

The reaction with ammonia or primary amines yields 1,3-diamino-2,4,6-trinitrobenzene derivatives. These compounds are of significant interest due to their potential as insensitive high explosives.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diamino-2,4,6-trinitrobenzene Derivative via Amination

This protocol describes a general procedure for the amination of this compound, based on established methods for analogous halogenated trinitrobenzenes.[1]

Materials:

-

This compound

-

Ammonia (gas or aqueous solution) or desired primary amine

-

Toluene (or another suitable aprotic solvent)

-

Autoclave or sealed reaction vessel

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a high-pressure autoclave, dissolve this compound in toluene.

-

Cool the solution to the desired temperature (e.g., -10°C to room temperature).[1]

-

Introduce a molar excess of the aminating agent (e.g., bubble ammonia gas through the solution or add an aqueous solution of the amine).

-

Seal the autoclave and heat the reaction mixture to the target temperature (e.g., 150°C) with vigorous stirring.[1]

-

Maintain the reaction at this temperature for a specified duration (e.g., 1.5 to 24 hours), monitoring the progress by TLC or HPLC.[1]

-

After completion, cool the reactor to room temperature and carefully vent any excess pressure.

-

The solid product is collected by filtration, washed with the solvent and then with a non-solvent (e.g., methanol) to remove unreacted starting materials and by-products.

-

Dry the product in a vacuum oven at a suitable temperature (e.g., 60-100°C).[3]

Expected Outcome:

The reaction is expected to yield the corresponding 1,3-diamino-2,4,6-trinitrobenzene derivative as a solid. The yield and purity will depend on the specific amine and reaction conditions used. For the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene to TATB, yields are typically high.[1]

Application 2: Synthesis of Azo Dyes Precursors

The amino derivatives obtained from this compound can be further utilized in the synthesis of azo dyes. The amino groups can be diazotized and then coupled with a suitable coupling component to form a highly conjugated azo compound.

Synthesis of Azo Dyes via Diazotization-Coupling Reaction

This involves a two-step process: the formation of a diazonium salt from the aromatic amine, followed by its reaction with an electron-rich coupling component.

Protocol 2: General Procedure for the Synthesis of Azo Dyes

This protocol outlines the general steps for the synthesis of an azo dye from an amino-trinitrobenzene derivative.

Materials:

-

1,3-Diamino-2,4,6-trinitrobenzene derivative

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Electron-rich coupling component (e.g., phenol, aniline, or naphthalene derivative)

-

Sodium hydroxide (NaOH) or other base

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

Part A: Diazotization

-

Dissolve the 1,3-diamino-2,4,6-trinitrobenzene derivative in a cold solution of hydrochloric or sulfuric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

-

Prepare a solution of the coupling component in a basic or acidic medium, depending on the nature of the coupler, and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring for a period to ensure complete reaction.

-

Collect the azo dye by filtration, wash it thoroughly with cold water, and dry it.

Quantitative Data Summary

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | 1,3,5-Trichloro-2,4,6-trinitrobenzene | Ammonia | Toluene | 150 | - | High | [1][2] |

| 1,3-Diamino-2,4,6-trinitrobenzene (DATB) | 1,3-Dimethoxy-2,4,6-trinitrobenzene | Ammonia | Toluene | Room Temp | 1.5 | 98 | [1] |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | 1,3,5-Triethoxy-2,4,6-trinitrobenzene | Ammonia | N-Methylpyrrolidinone | 2 | 24 | 99 | [1] |

Note: Data for direct reactions of this compound is limited in the reviewed literature; the table presents data for analogous compounds to illustrate typical reaction conditions and yields.

Visualizing Synthetic Pathways

The following diagrams illustrate the key reaction pathways involving this compound.

Caption: Nucleophilic Aromatic Substitution on this compound.

Caption: General workflow for the synthesis of azo dyes.

References

Use of 1,3-Dibromo-2,4,6-trinitrobenzene as a reagent in chemical reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB) is a highly electron-deficient aromatic compound. The presence of three strongly electron-withdrawing nitro groups renders the benzene ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes DBTNB a valuable reagent and building block in the synthesis of a variety of functional organic molecules. Its applications span the development of energetic materials, nonlinear optical (NLO) chromophores, and other specialized chemical entities.

The two bromine atoms act as excellent leaving groups in SNAr reactions, allowing for the introduction of a wide range of nucleophiles. The sequential substitution of the two bromine atoms can be exploited to synthesize both symmetrical and unsymmetrical derivatives.

Key Applications

-

Synthesis of Energetic Materials: DBTNB serves as a precursor for the synthesis of thermally stable and insensitive high explosives. By replacing the bromine atoms with nitrogen-rich nucleophiles, such as amines or azides, energetic materials with tailored properties can be prepared. For instance, reaction with ammonia or its equivalents can lead to derivatives of 1,3-diamino-2,4,6-trinitrobenzene (DATB), a known insensitive high explosive.

-

Development of Nonlinear Optical (NLO) Materials: The electron-deficient nature of the DBTNB core makes it an ideal platform for the construction of "push-pull" chromophores. By introducing electron-donating groups through nucleophilic substitution, molecules with significant second-order NLO properties can be synthesized. These materials are of interest for applications in optoelectronics and photonics.[1]

-

Precursor for Heterocyclic Compounds: The reactive nature of DBTNB allows for its use in the synthesis of various heterocyclic systems. Reactions with binucleophiles can lead to the formation of fused ring systems with interesting chemical and physical properties.

Chemical Reactions and Mechanisms

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr) . This reaction typically proceeds via a two-step addition-elimination mechanism.

General Reaction Scheme:

Figure 1: General workflow for the nucleophilic aromatic substitution of this compound.

In the first step, the nucleophile attacks one of the carbon atoms bearing a bromine atom, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro groups, which provides significant stabilization. In the second, typically fast, step, the bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Experimental Protocols

While specific experimental protocols for reactions starting directly from this compound are not abundantly available in the literature, protocols for analogous 1,3-dihalo-2,4,6-trinitrobenzenes can be readily adapted. The reactivity of the dibromo- derivative is expected to be similar to or slightly higher than the corresponding dichloro- derivative.

Protocol 1: Synthesis of 1,3-Diamino-2,4,6-trinitrobenzene (DATB) Analogue

This protocol is adapted from the amination of related 1,3-disubstituted-2,4,6-trinitrobenzene compounds.[2][3][4]

Objective: To synthesize a 1,3-diamino-2,4,6-trinitrobenzene derivative via nucleophilic aromatic substitution of this compound with an amine.

Materials:

-

This compound (DBTNB)

-

Amine of choice (e.g., aniline, substituted aniline, or ammonia source)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, or Toluene)

-

Base (optional, e.g., triethylamine, sodium carbonate)

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the amine (2.2 eq) to the solution. If the amine is used as a salt, add a suitable base (2.2 eq) to liberate the free amine.

-

Heat the reaction mixture to the desired temperature (typically between room temperature and reflux, depending on the nucleophilicity of the amine and the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate has formed, collect the product by filtration. If not, pour the reaction mixture into cold water to precipitate the product.

-

Wash the collected solid with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain the 1,3-diamino-2,4,6-trinitrobenzene derivative.

Expected Outcome: The bromine atoms on the DBTNB will be substituted by the amino groups from the chosen amine, yielding the corresponding 1,3-bis(amino)-2,4,6-trinitrobenzene derivative.

Figure 2: Experimental workflow for the synthesis of a DATB analogue from DBTNB.

Protocol 2: Synthesis of a 1,3-Diazido-2,4,6-trinitrobenzene Analogue

This protocol is based on the known reactivity of activated aryl halides with sodium azide.[5]

Objective: To synthesize a 1,3-diazido-2,4,6-trinitrobenzene derivative, a potential energetic material, from this compound.

Materials:

-

This compound (DBTNB)

-

Sodium azide (NaN₃)

-

Solvent (e.g., Acetone, Acetonitrile, or DMF)

-

Water

-

Standard laboratory glassware and safety equipment (Caution: Sodium azide is highly toxic, and organic azides can be explosive. Handle with extreme care in a well-ventilated fume hood).

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add sodium azide (2.5 eq) to the solution in small portions.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture into a larger volume of cold water to precipitate the product.

-

Collect the solid product by filtration, washing thoroughly with water to remove any residual sodium azide.

-

Air-dry the product carefully. Avoid heating as organic azides can be thermally unstable.

Expected Outcome: The bromine atoms will be displaced by azide groups to yield 1,3-diazido-2,4,6-trinitrobenzene.

Quantitative Data

The following table summarizes expected reaction parameters for the nucleophilic aromatic substitution on 1,3-dihalo-2,4,6-trinitrobenzene derivatives, which can be used as a starting point for optimizing reactions with this compound.

| Nucleophile | Leaving Group | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3-Amino-1,2,4-triazole | Chlorine | DMF | 125 | - | - | [1] |

| Ammonia | Chlorine | Toluene | 150 | - | High | [3] |

| Ammonia | Methoxy | Methanol | -10 to RT | 3 h | 99 | [3] |

| Sodium Azide | Chlorine | - | - | - | - | [5] |

Safety Precautions

-

This compound is a highly nitrated aromatic compound and should be handled with care, as such compounds can be sensitive to shock, friction, and heat.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Conduct all reactions in a well-ventilated fume hood.

-

When working with sodium azide and organic azides, take extreme precautions due to their toxicity and explosive nature.

By leveraging the high reactivity of this compound in nucleophilic aromatic substitution reactions, researchers can access a wide array of functionalized molecules for various applications in materials science and energetic materials development. The provided protocols, adapted from closely related systems, offer a solid starting point for the exploration of this versatile reagent.

References

- 1. BJOC - Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes [beilstein-journals.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Synthesis of orthogonal push–pull chromophores via click reaction of arylynamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5-Triazido-2,4,6-trinitrobenzene - Wikipedia [en.wikipedia.org]

Protocol for the nitration of 1,3-dibromobenzene to produce 1,3-Dibromo-2,4,6-trinitrobenzene

Application Notes and Protocols for the Synthesis of 1,3-Dibromo-2,4,6-trinitrobenzene

Abstract

This document provides a detailed protocol for the synthesis of this compound via the nitration of 1,3-dibromobenzene. The described method is a one-step process that offers a good yield of the desired product. This protocol is intended for researchers and scientists in the fields of organic chemistry and materials science.

Introduction

This compound is a highly nitrated aromatic compound. The synthesis involves the electrophilic aromatic substitution of 1,3-dibromobenzene using a potent nitrating mixture. The bromine atoms are deactivating but direct the incoming nitro groups to the ortho and para positions. Due to steric hindrance and the deactivating nature of the existing substituents, forcing conditions are required to achieve trinitration. This protocol is based on a method that utilizes potassium nitrate in fuming sulfuric acid (oleum) to achieve the desired level of nitration.[1]

Reaction Scheme

Caption: Reaction scheme for the nitration of 1,3-dibromobenzene to this compound.

Experimental Protocol

Materials:

-

1,3-dibromobenzene

-

Potassium nitrate (KNO₃)

-

30% Oleum (fuming sulfuric acid, H₂SO₄·SO₃)

-

Crushed ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Oil bath

-

Thermometer

-

Dropping funnel

-

Beaker

-

Buchner funnel and filter paper

-

Sintered glass funnel

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 1,3-dibromobenzene and potassium nitrate.

-

Addition of Oleum: Carefully add 30% oleum to the reaction mixture while stirring. The initial temperature of the reaction should be maintained below 60°C. This can be achieved by cooling the flask in an ice bath if necessary.

-

Heating: Once the addition of oleum is complete, gradually heat the reaction mixture to 125°C using an oil bath.[1]

-

Reaction Time: Maintain the reaction at 125°C for 7 to 9 hours.[1]

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring.

-

Isolation of Product: The solid product will precipitate out of the aqueous solution. Decant the supernatant liquid and filter the crude product through a sintered glass funnel.[1]

-

Washing: Wash the collected solid with cold deionized water until the washings are neutral to pH paper. This step is crucial to remove any residual acid.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the melting point of the dried product and, if desired, further characterize using spectroscopic methods (e.g., NMR, IR). The expected melting point is 136-137°C.[1]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Oleum is extremely corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

The nitration of aromatic compounds can be highly exothermic. Careful temperature control is essential to prevent runaway reactions.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1,3-Dibromobenzene | - |

| Product | This compound | - |

| Yield | 75% | [1] |

| Melting Point | 136-137°C | [1] |

| Literature Melting Point | 135°C | [1] |

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine 1,3-dibromobenzene\nand Potassium Nitrate", fillcolor="#FFFFFF", fontcolor="#202124"]; oleum_addition [label="Add 30% Oleum\n(T < 60°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; heating [label="Heat to 125°C\nfor 7-9 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; quenching [label="Cool and Pour\nonto Crushed Ice", fillcolor="#FFFFFF", fontcolor="#202124"]; isolation [label="Filter Crude Product", fillcolor="#FFFFFF", fontcolor="#202124"]; washing [label="Wash with Deionized Water", fillcolor="#FFFFFF", fontcolor="#202124"]; drying [label="Dry the Product", fillcolor="#FFFFFF", fontcolor="#202124"]; characterization [label="Characterize Product\n(Melting Point, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reagents [color="#4285F4"]; reagents -> oleum_addition [color="#EA4335"]; oleum_addition -> heating [color="#FBBC05"]; heating -> quenching [color="#34A853"]; quenching -> isolation [color="#4285F4"]; isolation -> washing [color="#EA4335"]; washing -> drying [color="#FBBC05"]; drying -> characterization [color="#34A853"]; characterization -> end [color="#4285F4"]; }

References

Application Notes and Protocols for the Characterization of 1,3-Dibromo-2,4,6-trinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the characterization of 1,3-Dibromo-2,4,6-trinitrobenzene. The included protocols are based on established methods for nitroaromatic compounds and may require optimization for specific instrumentation and sample matrices.

Spectroscopic Techniques

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule. For this compound, ¹H NMR and ¹³C NMR would be the primary techniques used.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Four distinct signals are expected for the six carbon atoms in the benzene ring due to symmetry. The carbons attached to the nitro and bromo groups will be significantly deshielded.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-H | ~125-135 |

| C-Br | ~120-130 |

| C-NO₂ (ortho to Br) | ~145-155 |

| C-NO₂ (para to Br) | ~140-150 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, JEOL) with a proton and carbon probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro groups and the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ stretching | 1520-1560 | Strong |

| Symmetric NO₂ stretching | 1340-1370 | Strong |

| C-N stretching | 830-870 | Medium |

| C-Br stretching | 550-690 | Strong |

| C-H aromatic stretching | 3000-3100 | Medium |

| C=C aromatic stretching | 1400-1600 | Medium |

| C-H aromatic bending (out-of-plane) | 850-900 | Strong |

Note: These are typical ranges. Specific values for this compound may vary slightly.[4][5][6][7]

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

FT-IR Spectrometer with a sample holder.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum to identify the characteristic absorption bands.

-

Chromatographic Techniques

Chromatographic methods are crucial for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like many nitroaromatics.[8] A reversed-phase HPLC method would be suitable for this compound.

Table 3: Typical HPLC Parameters for Nitroaromatic Compounds

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These conditions are a starting point and should be optimized for the specific analysis.[9][10]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To develop an HPLC method for the purity assessment and quantification of this compound.

Materials:

-

This compound sample and reference standard

-

HPLC-grade acetonitrile and water

-

Volumetric flasks and pipettes

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile).

-